Sodium Laureth Sulfate
Overview
Description
Sodium Laureth Sulfate is an anionic surfactant commonly used in various household and industrial products. It is known for its excellent emulsifying, foaming, and cleaning properties. The compound has the molecular formula C18H37NaO7S and a molecular weight of 420.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Laureth Sulfate is typically synthesized through the sulfonation of lauryl alcohol with chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a temperature of 35-40°C and gradually reducing the pressure to 30-35 mmHg during the desorption of hydrogen chloride .
Industrial Production Methods: In industrial settings, the production process involves the following steps:
Sulfatization: Lauryl alcohol reacts with chlorosulfonic acid to form lauryl sulfate.
Neutralization: The resulting lauryl sulfate is neutralized with an aqueous-acetone solution of sodium hydroxide.
Crystallization: The neutralized product is crystallized in stages, with gradual temperature reduction and constant stirring.
Chemical Reactions Analysis
Types of Reactions: Sodium Laureth Sulfate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Conducted in the presence of strong acids or bases.
Major Products:
Substitution Reactions: Yield products such as alcohols and amines.
Hydrolysis Reactions: Produce lauryl alcohol and sulfuric acid.
Scientific Research Applications
Sodium Laureth Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Commonly found in detergents, shampoos, and other personal care products
Mechanism of Action
Sodium Laureth Sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. This property allows it to emulsify fats and oils, making it an effective cleaning agent. The compound’s amphiphilic nature enables it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles. These micelles trap and solubilize dirt and grease, which can then be rinsed away .
Comparison with Similar Compounds
- Sodium dodecyl sulfate
- Sodium laureth sulfate
- Ammonium lauryl sulfate
- Potassium lauryl sulfate
Comparison:
- Sodium dodecyl sulfate: Similar in structure but lacks the trioxyethylene groups, making it less effective in reducing surface tension.
- This compound: Contains ethoxylate groups, providing better foaming properties but potentially more irritating to the skin.
- Ammonium lauryl sulfate: Similar surfactant properties but different cation, which can affect solubility and foaming characteristics.
- Potassium lauryl sulfate: Similar to sodium lauryl sulfate but with potassium as the cation, offering slightly different solubility and foaming properties .
This compound stands out due to its unique combination of trioxyethylene groups, which enhance its emulsifying and foaming capabilities while maintaining mildness on the skin.
Properties
IUPAC Name |
sodium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHLENDCVBIJFO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052852 | |
Record name | Sodium lauryltrioxyethylene sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The pure substance is likely a solid; [CHEMINFO] | |
Record name | Sodium lauryl trioxyethylene sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
13150-00-0 | |
Record name | Sodium lauryl trioxyethylene sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium lauryltrioxyethylene sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM LAURETH-3 SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPV390UAP0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SODIUM LAURYL TRIOXYETHYLENE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5056 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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